N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide

Description

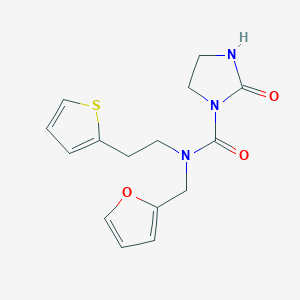

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide is a heterocyclic compound featuring a 2-oxoimidazolidine core substituted with two distinct aromatic groups: a furan-2-ylmethyl moiety and a 2-(thiophen-2-yl)ethyl chain. The imidazolidine carboxamide scaffold is a pharmacophoric motif often associated with biological activity, while the furan and thiophene substituents introduce electronic and steric diversity. Structural characterization of such compounds typically employs NMR, X-ray crystallography (e.g., via SHELX software ), and mass spectrometry.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-oxo-N-(2-thiophen-2-ylethyl)imidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-14-16-6-8-18(14)15(20)17(11-12-3-1-9-21-12)7-5-13-4-2-10-22-13/h1-4,9-10H,5-8,11H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWHINBZMNSHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique combination of furan and thiophene substituents distinguishes it from related molecules. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Diversity: The target compound’s dual heterocycles (furan and thiophene) contrast with analogs like quinolones () or thiadiazoles (), which utilize single heterocyclic systems. Furan’s electron-rich oxygen and thiophene’s sulfur atom may synergistically enhance binding to biological targets or modulate solubility .

Synthetic Complexity : The target’s synthesis likely requires multi-step strategies, akin to furan carboxamide derivatives () and pharmacopeial amines (), involving protection/deprotection of reactive groups.

Pharmacological and Physicochemical Properties

- Thiophene-Containing Analogues: Compounds with thiophen-2-yl groups, such as those in and , often exhibit enhanced lipophilicity and metabolic stability due to sulfur’s polarizability. The antibacterial quinolones in highlight thiophene’s role in improving target affinity .

- Furan Derivatives : Furan rings (e.g., ) contribute to π-stacking interactions but may reduce metabolic stability compared to thiophene due to oxygen’s higher electronegativity.

- Dual Heterocycle Impact : The target’s hybrid structure could balance solubility (from furan) and membrane permeability (from thiophene), though empirical data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.